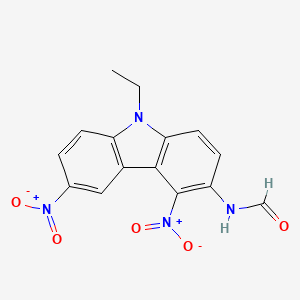![molecular formula C15H13FN2O B14007205 (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is a compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the indole ring, along with the amino and fluorophenol groups, makes this compound of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the amino group can yield secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and to interact with serotonin receptors .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles.
Uniqueness
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is unique due to the presence of the fluorophenol group, which can impart distinct chemical and biological properties. The combination of the indole, amino, and fluorophenol groups makes this compound particularly versatile in various applications .
Propiedades
Fórmula molecular |
C15H13FN2O |
|---|---|
Peso molecular |
256.27 g/mol |
Nombre IUPAC |
2-[(S)-amino(1H-indol-2-yl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C15H13FN2O/c16-10-5-6-14(19)11(8-10)15(17)13-7-9-3-1-2-4-12(9)18-13/h1-8,15,18-19H,17H2/t15-/m0/s1 |
Clave InChI |
CNJHYEIMNMQSKO-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(N2)[C@H](C3=C(C=CC(=C3)F)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(C3=C(C=CC(=C3)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
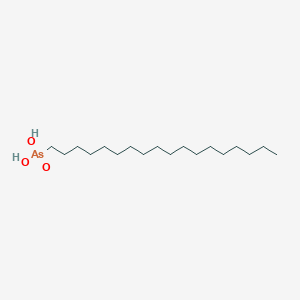
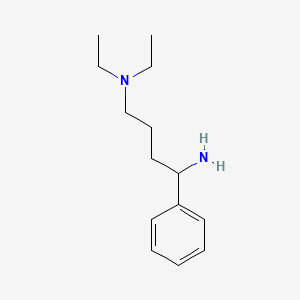
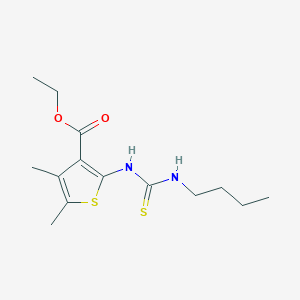


![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)

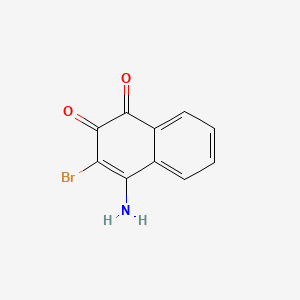
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
